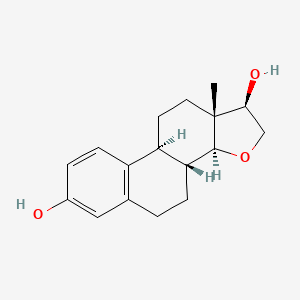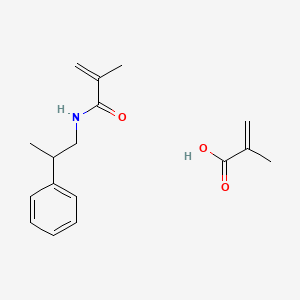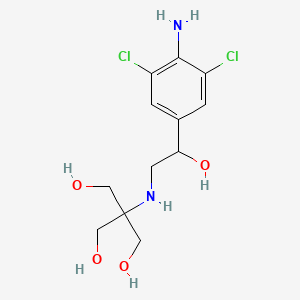
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and reactivity It features a chloroalkyl group and a hydroxyl group attached to a propyl chain, which is further connected to an imidazolidine-2,4-dione ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-chloro-2-hydroxypropyl methacrylate with dimethylimidazolidine-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted imidazolidine derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroalkyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of their function. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- 3-Chloro-2-hydroxypropyl methacrylate
- Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring structure, which imparts distinct chemical and biological properties. This structure differentiates it from other chloroalkyl compounds, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
39825-95-1 |
|---|---|
Fórmula molecular |
C8H13ClN2O3 |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
3-(3-chloro-2-hydroxypropyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H13ClN2O3/c1-8(2)6(13)11(7(14)10-8)4-5(12)3-9/h5,12H,3-4H2,1-2H3,(H,10,14) |
Clave InChI |
KFIFIGCBLVDYRO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1)CC(CCl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Dimethyl-2-[4-(1-phenylethenyl)phenoxy]ethan-1-amine](/img/structure/B14668470.png)





![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)



![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)
